molecular formula C19H24NO4P B10757624 (2s)-3-[(R)-[(1s)-1-Amino-3-Phenylpropyl](Hydroxy)phosphoryl]-2-Benzylpropanoic Acid

(2s)-3-[(R)-[(1s)-1-Amino-3-Phenylpropyl](Hydroxy)phosphoryl]-2-Benzylpropanoic Acid

Cat. No.: B10757624
M. Wt: 361.4 g/mol
InChI Key: QELOIXSGJMIHBZ-MSOLQXFVSA-N
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Description

(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid: is an organic compound belonging to the class of phenylpropanoic acids. This compound is characterized by a benzene ring conjugated to a propanoic acid structure, with additional functional groups that contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzylpropanoic acid backbone, followed by the introduction of the amino and phosphoryl groups. Common reagents used in these reactions include benzyl bromide, phenylalanine, and phosphoryl chloride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity standards. The use of catalysts and optimized reaction conditions are crucial in industrial settings to minimize by-products and maximize output .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amides, and phosphine oxides. These products retain the core structure of the compound while exhibiting different chemical properties .

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

Biologically, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding enzyme-substrate interactions and the effects of phosphorylation on biological activity .

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of (2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound’s phosphoryl group can mimic natural substrates, allowing it to bind to enzyme active sites and modulate their activity. This interaction can lead to the inhibition or activation of enzymatic processes, depending on the specific enzyme and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H24NO4P

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-2-[[[(1S)-1-amino-3-phenylpropyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid

InChI

InChI=1S/C19H24NO4P/c20-18(12-11-15-7-3-1-4-8-15)25(23,24)14-17(19(21)22)13-16-9-5-2-6-10-16/h1-10,17-18H,11-14,20H2,(H,21,22)(H,23,24)/t17-,18+/m1/s1

InChI Key

QELOIXSGJMIHBZ-MSOLQXFVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](N)P(=O)(C[C@@H](CC2=CC=CC=C2)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(N)P(=O)(CC(CC2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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